2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide
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Overview
Description
2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a pyridine ring, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide typically involves multiple steps. One common method includes the Miyaura borylation reaction, which introduces the dioxaborolane group to the pyridine ring This is followed by the formation of the cyclopropane ring through cyclopropanation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or cyclopropane rings.
Scientific Research Applications
2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues, while the cyclopropane ring can introduce steric effects that influence the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with a similar dioxaborolane group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a phenyl group instead of the pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Features a benzaldehyde group instead of the cyclopropane ring.
Uniqueness
2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring, a pyridine ring, and a dioxaborolane group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C17H25BN2O3 |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-ethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H25BN2O3/c1-6-11-9-13(11)15(21)20-12-7-8-19-14(10-12)18-22-16(2,3)17(4,5)23-18/h7-8,10-11,13H,6,9H2,1-5H3,(H,19,20,21) |
InChI Key |
IOXFMNQNHBPLDF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3CC3CC |
Origin of Product |
United States |
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